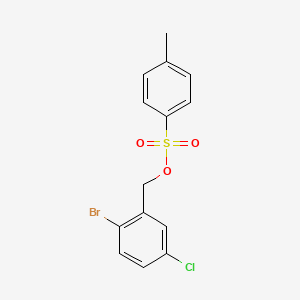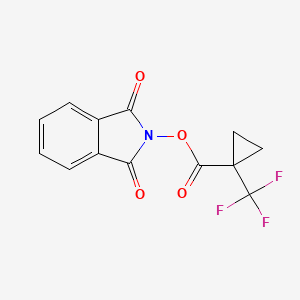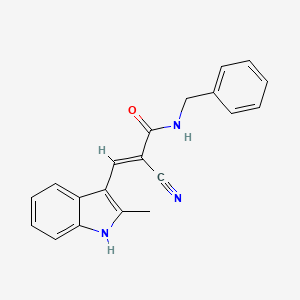
2-Methanesulfonyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methanesulfonyl-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a methanesulfonyl group. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methanesulfonyl-1,3,4-thiadiazole can be synthesized through various methods. One common approach involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . Another method includes the catalytic oxidation of thiadiazole derivatives in the presence of suitable oxidizing agents . The reaction conditions typically involve the use of solvents like ethanol and the presence of catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic oxidation processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions
2-Methanesulfonyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation to form sulfone derivatives.
Substitution: Reaction with hydrazonoyl chloride derivatives to form substituted thiadiazoles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and oxidizing agents. The reactions are typically carried out in solvents like ethanol and may require catalysts such as triethylamine .
Major Products
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit significant biological activities .
Aplicaciones Científicas De Investigación
2-Methanesulfonyl-1,3,4-thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Investigated for its potential anticancer activities, showing efficacy in various cancer cell lines.
Industry: Utilized in the development of new pesticides and fungicides.
Mecanismo De Acción
The mechanism of action of 2-Methanesulfonyl-1,3,4-thiadiazole involves its ability to interact with biological targets through its thiadiazole ring. This interaction can lead to changes in cell membrane permeability and inhibition of key enzymes, ultimately affecting cellular processes . The compound’s mesoionic nature allows it to cross cellular membranes and exert its effects on intracellular targets .
Comparación Con Compuestos Similares
2-Methanesulfonyl-1,3,4-thiadiazole can be compared with other thiadiazole derivatives, such as:
2-Phenyl-1,3,4-thiadiazole: Known for its optical and inhibitory activities.
5-Amino-1,3,4-thiadiazole-2-thiol: Exhibits significant antimicrobial properties.
The uniqueness of this compound lies in its methanesulfonyl group, which enhances its biological activity and makes it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C3H4N2O2S2 |
|---|---|
Peso molecular |
164.21 g/mol |
Nombre IUPAC |
2-methylsulfonyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C3H4N2O2S2/c1-9(6,7)3-5-4-2-8-3/h2H,1H3 |
Clave InChI |
KQTRCRUKXOHDBA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NN=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride](/img/structure/B13574645.png)







![4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B13574699.png)

![Methyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B13574707.png)

![1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13574722.png)
![cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid](/img/structure/B13574726.png)
